molecular formula C17H18O5S2 B14389677 2-Pentanone, 5,5-bis(phenylsulfonyl)- CAS No. 87625-87-4

2-Pentanone, 5,5-bis(phenylsulfonyl)-

Cat. No.: B14389677
CAS No.: 87625-87-4
M. Wt: 366.5 g/mol
InChI Key: XWCZLGPNQIWWIF-UHFFFAOYSA-N
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Description

2-Pentanone, 5,5-bis(phenylsulfonyl)- is an organic compound characterized by the presence of two phenylsulfonyl groups attached to the fifth carbon of a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentanone, 5,5-bis(phenylsulfonyl)- typically involves the reaction of 2-pentanone with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the ketone to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl groups, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the pentanone backbone, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonyl compounds.

Scientific Research Applications

2-Pentanone, 5,5-bis(phenylsulfonyl)- has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonyl-containing drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Pentanone, 5,5-bis(phenylsulfonyl)- involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong interactions with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound can also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

    2-Pentanone, 5-phenylsulfonyl-: A related compound with only one phenylsulfonyl group.

    2-Pentanone, 5,5-bis(methylsulfonyl)-: A similar compound with methylsulfonyl groups instead of phenylsulfonyl groups.

Uniqueness: 2-Pentanone, 5,5-bis(phenylsulfonyl)- is unique due to the presence of two phenylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

87625-87-4

Molecular Formula

C17H18O5S2

Molecular Weight

366.5 g/mol

IUPAC Name

5,5-bis(benzenesulfonyl)pentan-2-one

InChI

InChI=1S/C17H18O5S2/c1-14(18)12-13-17(23(19,20)15-8-4-2-5-9-15)24(21,22)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3

InChI Key

XWCZLGPNQIWWIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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